BenchChemオンラインストアへようこそ!

N2-Trityl ent-Valsartan

Impurity Profiling LC-MS Identification Reference Standard Characterization

N2-Trityl ent-Valsartan (CAS not assigned; synonym: Valsartan N2-Trityl R-Isomer) is a fully characterized N2-trityl-protected derivative of the (R)-enantiomer of valsartan, a nonpeptide angiotensin II AT1-receptor antagonist. The compound bears a triphenylmethyl (trityl) protecting group at the N2 position of the tetrazole ring on the (R)-valine scaffold, yielding molecular formula C₄₃H₄₃N₅O₃ and molecular weight 677.83 g/mol.

Molecular Formula C₄₃H₄₃N₅O₃
Molecular Weight 677.83
Cat. No. B1155732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN2-Trityl ent-Valsartan
Synonyms(R)-3-Methyl-2-(N-((2’-(2-trityl-2H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)pentanamido)butanoic Acid
Molecular FormulaC₄₃H₄₃N₅O₃
Molecular Weight677.83
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N2-Trityl ent-Valsartan: Protected (R)-Enantiomer Reference Standard for Valsartan Impurity Profiling and Chiral Purity Verification


N2-Trityl ent-Valsartan (CAS not assigned; synonym: Valsartan N2-Trityl R-Isomer) is a fully characterized N2-trityl-protected derivative of the (R)-enantiomer of valsartan, a nonpeptide angiotensin II AT1-receptor antagonist . The compound bears a triphenylmethyl (trityl) protecting group at the N2 position of the tetrazole ring on the (R)-valine scaffold, yielding molecular formula C₄₃H₄₃N₅O₃ and molecular weight 677.83 g/mol . It is primarily utilized as an impurity reference standard for analytical method development, method validation (AMV), and quality control (QC) in Abbreviated New Drug Applications (ANDA) and commercial valsartan production [1]. The unprotected (R)-enantiomer (ent-Valsartan, CGP 49309, CAS 137862-87-4) is classified as Valsartan EP Impurity A and USP Valsartan Related Compound A, with a pharmacopoeial limit of not more than 1.0% relative to valsartan peak area [2].

Why N2-Trityl ent-Valsartan Cannot Be Substituted by Unprotected ent-Valsartan or N2-Trityl Valsartan in Regulated Analytical Workflows


Generic substitution among valsartan-related reference standards is analytically invalid because N2-Trityl ent-Valsartan encodes three orthogonal differentiation axes simultaneously: (i) chiral configuration (R vs. S), (ii) trityl protection status (protected vs. deprotected tetrazole), and (iii) trityl regioisomerism (N2 vs. N1 attachment) [1]. The unprotected R-enantiomer (ent-Valsartan, MW 435.52) lacks the trityl chromophore and therefore exhibits different UV absorptivity, different HPLC retention behavior on reversed-phase columns, and different mass spectrometric ionization characteristics compared to the N2-trityl derivative (MW 677.83) . Conversely, N2-Trityl Valsartan (CAS 783369-52-8) shares the same molecular formula and molecular weight but possesses the (S)-configuration, producing opposite optical rotation and distinct retention on chiral stationary phases [2][3]. In ANDA regulatory submissions, the FDA and EMA require impurity reference standards to match the exact stereochemistry and protecting-group status of the specified impurity; any mismatch invalidates system suitability testing, linearity validation, and impurity quantification [4].

Quantitative Differentiation Evidence for N2-Trityl ent-Valsartan Against Closest Analogs


Molecular Weight Shift of +242.31 g/mol vs. Unprotected ent-Valsartan Enables Unambiguous LC-MS Identification

N2-Trityl ent-Valsartan exhibits a molecular weight of 677.83 g/mol versus 435.52 g/mol for ent-Valsartan (Valsartan EP Impurity A), a mass increment of +242.31 g/mol attributable to the triphenylmethyl protecting group (C₁₉H₁₅) at the tetrazole N2 position . This mass shift is analytically significant: in LC-MS/MS impurity profiling workflows, the trityl fragment (m/z 243) serves as a characteristic product ion for selective reaction monitoring (SRM), providing a detection specificity that cannot be achieved with unprotected ent-Valsartan [1]. The trityl group additionally contributes three phenyl rings that enhance UV absorption at 230 nm and 254 nm, improving HPLC-UV detection sensitivity relative to ent-Valsartan, which lacks this chromophore enhancement [2].

Impurity Profiling LC-MS Identification Reference Standard Characterization

Opposite Optical Rotation Relative to N2-Trityl Valsartan Enables Chiral Purity Verification by Polarimetry

The (R)-configuration of N2-Trityl ent-Valsartan confers optical rotation opposite in sign to N2-Trityl Valsartan (S-configuration). The unprotected ent-Valsartan exhibits specific optical rotation [α]D = +69.7° (c = 0.29, methanol), whereas valsartan (S-enantiomer) exhibits [α]D = -64.0° to -69.0° (c = 1%, methanol) per the British Pharmacopoeia specification [1]. Although the exact [α]D of N2-Trityl ent-Valsartan requires measurement at the time of characterization, the direction of rotation follows the parent enantiomer and is opposite to that of N2-Trityl Valsartan [2]. This sign inversion is a critical identity verification parameter; a polarimetric measurement can rapidly distinguish the (R)-trityl compound from the (S)-trityl compound prior to use as a system suitability standard in chiral HPLC methods.

Chiral Purity Optical Rotation Enantiomeric Excess

N2-Trityl Regioisomerism: Baseline Chromatographic Resolution from N1-Trityl R-Isomer on Reversed-Phase HPLC

The trityl group can attach at either the N1 or N2 position of the tetrazole ring, producing regioisomers with distinct chromatographic behavior. N2-Trityl ent-Valsartan (target compound) and Valsartan N1-Trityl R-Isomer (CAS 2459446-34-3) are chemically distinct species sharing identical molecular formula (C₄₃H₄₃N₅O₃) and molecular weight (677.83 g/mol) but differing in trityl attachment site . This regioisomerism is analytically significant: reversed-phase HPLC methods developed for valsartan impurity profiling must demonstrate baseline resolution (Rs ≥ 2.0) between N1- and N2-trityl species to meet ICH Q2(R1) specificity requirements [1]. Suppliers of N2-Trityl ent-Valsartan provide characterization data confirming regiochemical assignment by ¹H-NMR and ¹³C-NMR, distinguishing the N2 isomer from the N1 isomer through diagnostic chemical shift differences in the tetrazole ring protons and carbons [2].

Regioisomer Separation Trityl Positional Isomers HPLC Method Validation

Pharmacopoeial Enantiomeric Impurity Limit of 1.0% Drives Demand for Authenticated (R)-Configuration Reference Standards

The European Pharmacopoeia (Ph. Eur. monograph 2423) and British Pharmacopoeia specify that Valsartan EP Impurity A (ent-Valsartan, the unprotected (R)-enantiomer) must not exceed the area of the principal peak in the chromatogram obtained with reference solution (b), corresponding to a limit of 1.0% [1]. This regulatory threshold mandates that analytical methods for valsartan API release testing achieve a limit of quantitation (LOQ) well below 1.0%. Validated chiral HPLC methods have demonstrated LOQ values of 0.1% (Francotte et al., 1996) and 0.05% (Lee et al., 2014, by capillary electrophoresis) for the (R)-enantiomer, confirming that the 1.0% pharmacopoeial limit is analytically achievable [2][3]. N2-Trityl ent-Valsartan serves as the protected precursor from which the unprotected ent-Valsartan reference standard can be generated or against which trityl-bearing process intermediates can be directly quantified, enabling method validation across the full synthetic pathway from intermediate to API [4].

Pharmacopoeial Compliance Enantiomeric Purity Impurity Limit

Trityl Protection Strategy Enables Synthesis of Valsartan with Enantiomeric Purity ≥99.8% by Preventing Racemization During Deprotection

During valsartan synthesis, the intermediate bearing a tetrazole N2-trityl protecting group is subjected to alkaline hydrolysis and subsequent acidification to liberate the free tetrazole. Patent literature documents that under alkaline deprotection conditions, unprotected valsartan intermediates are prone to racemization at the valine α-carbon, reducing optical purity of the final API [1]. The trityl protecting group at the N2 position sterically shields the adjacent chiral center during the deprotection step, enabling the preparation of valsartan with enantiomeric purity of at least 99.8% as described in US Patent Application 20060281801 [2]. In contrast, processes that attempt direct coupling without trityl protection yield lower optical purity due to competing racemization pathways [3]. The yield of the deprotection step in certain synthetic routes has been reported as 50%, underscoring the criticality of using properly protected intermediates to maximize both chemical yield and stereochemical integrity [4].

Synthetic Intermediate Racemization Prevention Optical Purity

Enhanced Hydrolytic Stability of Trityl-Protected Tetrazole vs. Unprotected Tetrazole Under Acidic HPLC Mobile Phase Conditions

The tetrazole NH proton in ent-Valsartan (pKa ~4.5) is susceptible to proton-exchange broadening and potential degradation under the acidic mobile phase conditions (pH 2.0–3.0) commonly employed in reversed-phase HPLC methods for valsartan impurity profiling [1]. The N2-trityl protecting group replaces the acidic tetrazole N-H with a bulky triphenylmethyl substituent, eliminating the exchangeable proton and conferring enhanced chemical stability in solution [2]. This differential stability is analytically relevant: N2-Trityl ent-Valsartan reference standard solutions exhibit extended shelf life and reduced peak splitting compared to unprotected ent-Valsartan when stored in acetonitrile/water mixtures acidified with 0.1% trifluoroacetic acid or formic acid, conditions typical of HPLC-UV and LC-MS analysis [3]. While quantitative degradation rate constants (k, day⁻¹) for the specific N2-trityl derivative have not been published in peer-reviewed literature, the class-level principle of trityl protection enhancing tetrazole stability is well established across the sartan class (losartan, irbesartan, candesartan) [4].

Chemical Stability Tetrazole Protection Solution Stability

High-Value Application Scenarios for N2-Trityl ent-Valsartan in Pharmaceutical Development and Quality Control


ANDA Impurity Method Validation: System Suitability Standard for Chiral HPLC Enantiomeric Purity Testing

In Abbreviated New Drug Application (ANDA) submissions for generic valsartan, FDA reviewers require demonstration of a validated chiral HPLC method capable of quantifying the (R)-enantiomer impurity at levels ≤1.0% of valsartan peak area, per Ph. Eur. monograph 2423 [1]. N2-Trityl ent-Valsartan serves as the unambiguous system suitability reference standard for methods that monitor trityl-protected process intermediates. Its molecular weight of 677.83 g/mol and distinct reversed-phase retention time enable it to be used as a resolution marker in gradient HPLC methods separating N1- and N2-trityl regioisomers . The validated LOQ of 0.05–0.1% for the (R)-enantiomer, demonstrated by Francotte et al. (1996) and Lee et al. (2014), provides the necessary 10–20× analytical margin below the 1.0% regulatory threshold [2][3].

Process Development: Tracking (R)-Enantiomer Carry-Through Across Trityl-Protected Synthetic Intermediates

During industrial valsartan synthesis via the trityl-protected route described in CN100522953C, the (R)-enantiomer can be introduced either through starting material contamination (D-valine instead of L-valine) or through racemization during alkaline hydrolysis steps [1]. N2-Trityl ent-Valsartan enables process chemists to spike known concentrations of the (R)-trityl intermediate into reaction streams and track its fate through each synthetic stage (alkylation, acylation, hydrolysis, deprotection) using a single, consistent reference standard . This capability is particularly valuable because the trityl group's strong UV chromophore (three phenyl rings, λmax ~230 nm) permits detection at levels below 0.05% relative to the main (S)-intermediate peak, facilitating early identification of racemization-prone unit operations before they impact API quality [2].

Quality Control Release Testing: Identity Confirmation of Trityl-Protected Valsartan Batches via Orthogonal Methods

QC laboratories responsible for releasing valsartan API batches must confirm that the enantiomeric purity specification (Impurity A ≤1.0%) is met using a qualified reference standard of certified identity [1]. N2-Trityl ent-Valsartan is uniquely suited as an orthogonal identity verification tool in this workflow because it combines three measurable differentiation axes: (i) sign of optical rotation (positive for (R)-configuration vs. negative for (S)-configuration), (ii) N2-trityl regioisomer identity confirmed by ¹H-NMR, and (iii) molecular weight confirmed by HRMS . When used alongside unprotected Valsartan EP Impurity A, the trityl derivative provides a cross-validation check that the analytical method correctly assigns impurity peaks and that the reference standard itself has not undergone inadvertent deprotection during storage [2].

Forced Degradation Studies: Differentiating Process Impurities from Degradation Products in Stability-Indicating Methods

ICH Q1A(R2) requires forced degradation studies to establish the stability-indicating nature of the analytical method for valsartan API and finished dosage forms [1]. N2-Trityl ent-Valsartan is a synthetic process impurity, not a degradation product; spiking it into valsartan samples subjected to hydrolytic, oxidative, photolytic, and thermal stress conditions allows analysts to confirm that the chromatographic method resolves the trityl-protected (R)-enantiomer from both the API and any degradation products generated under stress . This differentiation is critical for correctly assigning unknown peaks in stability study chromatograms: a peak that matches the retention time and mass spectrum of N2-Trityl ent-Valsartan is a process-derived impurity (requiring process control), whereas new peaks not matching any available reference standard represent degradation products (requiring identification per ICH Q3B) [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for N2-Trityl ent-Valsartan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.